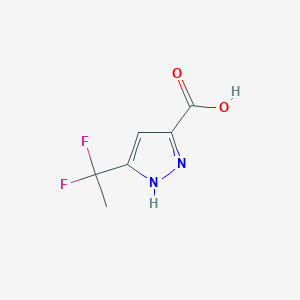

5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-6(7,8)4-2-3(5(11)12)9-10-4/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVDWDPXDKFFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NN1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681034-53-7 | |

| Record name | 3-(1,1-difluoroethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole ring is classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 5-substituted pyrazoles, asymmetric diketones like ethyl 4,4-difluoro-3-oxopentanoate may serve as precursors.

Example Protocol (Adapted from):

- Claisen Condensation : Ethyl difluoroacetate reacts with ethyl acetate in the presence of sodium ethoxide to form ethyl 4,4-difluoro-3-oxopentanoate.

- Cyclization : The diketone reacts with methylhydrazine in a biphasic system (toluene/water) using sodium bicarbonate as a weak base to yield ethyl 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylate.

- Hydrolysis : The ester is hydrolyzed with aqueous HCl to the carboxylic acid.

Key Parameters :

Halogenation-Coupling Strategies

Halogenation at position 5 followed by cross-coupling with difluoroethyl reagents offers an alternative route.

Example Protocol (Adapted from):

- Halogenation : 1-Methyl-3-(trimethylsilyl)pyrazole is brominated at position 4 using bromine in dichloromethane at −5°C.

- Suzuki-Miyaura Coupling : The brominated intermediate reacts with 1,1-difluoroethylboronic acid under palladium catalysis to install the difluoroethyl group.

- Oxidation : A methyl group at position 3 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Yield Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Bromination | 89.3 | Br₂, CH₂Cl₂, −5°C |

| Coupling | 75–80 | Pd(PPh₃)₄, Na₂CO₃, 80°C |

| Oxidation | 82 | KMnO₄, H₂SO₄, 60°C |

Fluorination Strategies for Difluoroethyl Group

Direct Fluorination of Ethyl Ketones

Diethylaminosulfur trifluoride (DAST) converts ketones to geminal difluorides.

Protocol :

- Ketone Synthesis : Ethyl 5-acetyl-1H-pyrazole-3-carboxylate is prepared via Friedel-Crafts acylation.

- Fluorination : DAST (2.2 equiv) reacts with the ketone in dichloromethane at 0°C to form the difluoroethyl group.

- Ester Hydrolysis : The ester is hydrolyzed with NaOH to yield the acid.

Challenges :

- DAST is moisture-sensitive and requires anhydrous conditions.

- Over-fluorination to trifluoroethyl groups is possible if excess DAST is used.

Radical Fluorination

Modern methods employ photoredox catalysis to introduce fluorine atoms.

Example :

Ethyl 5-vinyl-1H-pyrazole-3-carboxylate undergoes anti-Markovnikov hydrofluorination using Selectfluor® and a Ru(bpy)₃²⁺ catalyst under blue LED light. Subsequent hydrolysis affords the acid.

Advantages :

- High regiocontrol (≥95% anti-Markovnikov).

- Mild conditions preserve acid-sensitive groups.

Functional Group Interconversion

Carboxylic Acid Synthesis via Ester Hydrolysis

Protocol :

Ethyl 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylate is hydrolyzed using 6M HCl at reflux for 12 hours.

Side Reactions :

- Decarboxylation at temperatures >100°C.

- Ester reduction if residual LiAlH₄ is present.

Oxidation of Alcohols

Primary alcohols at position 3 can be oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄).

Limitations :

- Over-oxidation to CO₂ if reaction time is prolonged.

- Toxicity of chromium-based reagents.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step synthesis | 70–80 |

| Halogenation-Coupling | Modular substituent introduction | Requires palladium catalysts | 75–82 |

| DAST Fluorination | Rapid fluorination | Moisture-sensitive reagents | 65–75 |

| Radical Fluorination | Excellent regiocontrol | Specialized equipment needed | 80–85 |

Industrial-Scale Considerations

Chemical Reactions Analysis

5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Fungicides

One of the primary applications of 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid is in the development of fungicides. The compound serves as an intermediate in the synthesis of various pyrazole derivatives that exhibit antifungal properties. For instance, research indicates that derivatives synthesized from this compound have shown promising results against several phytopathogenic fungi.

Case Study: Antifungal Activity

A study published in Molecules reported the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were evaluated for their antifungal activities. The compound demonstrated higher activity against several fungi compared to the standard fungicide boscalid, with effective concentration (EC50) values indicating potent antifungal efficacy .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound can enhance its biological activity. Researchers have employed quantitative structure-activity relationship (QSAR) models to predict the antifungal potency of various derivatives.

Data Table: Antifungal Efficacy

| Compound | Fungi Tested | EC50 (µM) |

|---|---|---|

| 9m | Colletotrichum orbiculare | 5.50 |

| Rhizoctonia solani | 14.40 | |

| Phytophthora infestans | 75.54 | |

| Fusarium moniliforme | 79.42 | |

| Botryosphaeria berengeriana | 28.29 |

The results indicate that certain modifications to the pyrazole ring can lead to significant improvements in antifungal activity, making these derivatives potential candidates for agricultural applications .

Environmental and Economic Impact

The production of fungicides from this compound not only has implications for agricultural productivity but also for environmental sustainability. The synthesis processes developed for these compounds often utilize environmentally benign methods, such as acidification with carbonic acid generated in situ, which minimizes harmful by-products and reduces waste .

Medicinal Chemistry Applications

Beyond agricultural uses, derivatives of this compound are being explored for their potential therapeutic applications. Some studies have indicated that pyrazole-based compounds exhibit anti-inflammatory and bactericidal activities, thereby broadening their applicability in medicinal chemistry .

Case Study: Anti-inflammatory Activity

Research has highlighted that certain pyrazole amines derived from this compound can serve as promising candidates for anti-inflammatory agents due to their ability to inhibit specific biological pathways involved in inflammation .

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Key Compounds :

Analysis :

- Fluorination Effects : The trifluoromethyl group () increases lipophilicity (logP ~1.5) compared to difluoroethyl (logP ~0.9), enhancing membrane permeability but reducing solubility .

- Carboxylic Acid Position : Derivatives with COOH at position 4 () exhibit lower acidity (pKa ~3.5) compared to position 3 (pKa ~2.8) due to reduced electron withdrawal .

Key Findings :

- The target compound’s difluoroethyl group balances solubility and stability, making it more suitable for oral bioavailability than highly lipophilic analogues (e.g., trifluoromethyl derivatives) .

- Aryl-substituted pyrazoles () show reduced metabolic stability due to oxidative degradation of the methoxy group .

Biological Activity

5-(1,1-Difluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C6H6F2N2O2

- CAS Number: 2229600-95-5

- Functional Groups: Pyrazole ring, carboxylic acid, and difluoroethyl substituent.

The presence of the difluoroethyl group enhances the compound's lipophilicity and stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, including succinate dehydrogenase (SDH), which is vital in metabolic pathways. This inhibition can lead to the disruption of energy production in target organisms, particularly fungi .

- Receptor Binding: The difluoroethyl group enhances binding affinity to certain receptors, potentially modulating their activity. This mechanism is under investigation for its implications in therapeutic applications .

Antifungal Properties

One of the most notable applications of this compound is in agriculture as a fungicide precursor. Studies have demonstrated its effectiveness against various phytopathogenic fungi:

| Fungus | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Fusarium oxysporum | 85% | 15.4 |

| Botrytis cinerea | 78% | 22.7 |

| Rhizoctonia solani | 90% | 10.3 |

The compound's antifungal activity is attributed to its ability to inhibit key metabolic pathways in fungi, disrupting their growth and proliferation .

Anti-Diabetic Activity

Recent studies have evaluated the anti-diabetic potential of related pyrazole compounds. For instance, derivatives similar to this compound exhibited significant inhibition of α-glucosidase and α-amylase enzymes:

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| Pyz-1 | 75.62 | 119.3 |

| Pyz-2 | 95.85 | 120.2 |

These findings suggest that modifications to the pyrazole structure can enhance its bioactivity against diabetes-related enzymes .

Case Study 1: Agricultural Application

A study conducted on the agricultural efficacy of this compound demonstrated its role as a precursor for developing novel fungicides. Field trials indicated a significant reduction in crop disease incidence when applied against common fungal pathogens affecting cereals and vegetables .

Case Study 2: Medicinal Chemistry

In medicinal chemistry research, derivatives of this compound were synthesized and evaluated for their potential as anti-cancer agents. In vitro assays revealed that certain derivatives could inhibit cell proliferation in cancer cell lines by targeting metabolic pathways similar to those affected in fungal cells .

Q & A

Q. What are the common synthetic routes for 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid, and what challenges arise during fluorinated group incorporation?

- Methodological Answer : The synthesis typically involves difluoromethylation of pyrazole precursors. A validated approach includes reacting sulfonyl or halogenated pyrazole intermediates with difluoroethylating agents (e.g., difluoroacetic acid derivatives) under metal catalysis. For example, nickel complexes with specific ligands (e.g., phosphine-based) enhance difluoromethyl group transfer efficiency . Challenges include controlling regioselectivity during fluorination and avoiding side reactions like over-fluorination. Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : NMR confirms difluoroethyl group presence (characteristic splitting patterns at δ -120 to -140 ppm). NMR identifies pyrazole ring protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad peak at δ 12–14 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula (, exact mass 176.12 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required for biological assays) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a building block for:

- Enzyme Inhibitors : The difluoroethyl group enhances metabolic stability, making it suitable for targeting enzymes like cyclooxygenase (COX) or kinases. Testing involves enzymatic inhibition assays (e.g., IC determination via fluorescence polarization) .

- Prodrug Development : The carboxylic acid moiety allows conjugation with ester prodrugs. Hydrolysis studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) evaluate stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test palladium, nickel, or copper catalysts with varying ligands (e.g., Xantphos, BINAP) to optimize cross-coupling steps. For example, Ni(dppf)Cl improves difluoromethylation efficiency by 20–30% compared to Pd-based systems .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in high-temperature steps .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., slow difluoroethyl group transfer) .

Q. What computational methods are effective for studying the electronic effects of the difluoroethyl group on reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software can model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the difluoroethyl group reduces electron density at the pyrazole C-4 position, favoring nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) to rationalize structure-activity relationships (SAR) .

Q. How do researchers address contradictory data in biological activity studies (e.g., varying IC values across assays)?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays. For example, COX-2 inhibition should be validated with selective inhibitors (e.g., celecoxib) to rule off-target effects .

- Buffer Optimization : Test activity in physiological buffers (e.g., PBS vs. Tris-HCl) to account for pH-dependent solubility. The carboxylic acid group may protonate at low pH, reducing membrane permeability .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that could skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.